Succinylacetone-13C5, with the chemical identifier 881835-86-5, is a stable isotope-labeled compound derived from succinylacetone. This compound is particularly significant in biochemical research due to its role as a metabolite of tyrosine and its applications in studying various metabolic pathways, especially in the context of cardiovascular diseases and tyrosinemia type I. Succinylacetone-13C5 is utilized extensively in chemistry, biology, medicine, and industry for tracing reaction pathways and understanding enzyme activities related to tyrosine metabolism .
The synthesis of Succinylacetone-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of succinylacetone. This process typically employs isotopic labeling techniques that introduce carbon-13 at specific positions within the molecule. Various chemical reactions can facilitate this incorporation, ensuring that the final product retains its chemical integrity while being labeled for research purposes.
The synthetic routes often require stringent reaction conditions to achieve high yields of the labeled compound. For example, the use of isotopically labeled precursors is common in industrial production methods. These methods are designed to produce large quantities of Succinylacetone-13C5 while maintaining the desired isotopic purity and chemical characteristics .
Succinylacetone-13C5 retains a similar structure to that of succinylacetone but includes five carbon-13 atoms. The molecular formula can be represented as with specific carbon atoms substituted by carbon-13 isotopes.
The structural integrity of Succinylacetone-13C5 allows it to participate in various biochemical reactions. Its configuration is crucial for its function as a substrate or inhibitor in enzymatic processes related to heme biosynthesis and tyrosine catabolism .
Succinylacetone-13C5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions within different chemical environments.
Succinylacetone-13C5 primarily acts by inhibiting delta-aminolevulinic acid dehydratase (ALAD), an enzyme involved in heme biosynthesis. This inhibition leads to a decrease in heme production, which can have downstream effects on various cellular processes.
The compound's mechanism also involves interactions with prolyl hydroxylase domain 2 (PHD2), where it competes with alpha-ketoglutarate for binding. This interaction prevents the hydroxylation of hypoxia-inducible factor 1-alpha (HIF-1α), stabilizing it and promoting the expression of vascular endothelial growth factor (VEGF), which plays a role in angiogenesis .
Succinylacetone-13C5 is typically presented as a solid or liquid depending on its purity and concentration. The compound's melting point and boiling point are consistent with those of similar organic compounds but may vary slightly due to isotopic labeling.
The chemical properties include stability under standard laboratory conditions and reactivity with various biochemical substrates. Its isotopic labeling provides unique advantages in tracing metabolic pathways during experimental analyses .
Succinylacetone-13C5 has a broad range of applications across several scientific disciplines:
Isotopically labeled internal standards like SUAC-13C5 are indispensable for quantitative accuracy in mass spectrometric analysis of succinylacetone (SUAC), the hallmark metabolite of TT1. Traditional NBS relying on tyrosine quantification exhibited poor sensitivity (>50% false negatives) due to substantial overlap between tyrosine levels in affected and unaffected populations [1] [5]. SUAC-13C5 corrects for analytical variability during sample preparation and ionization by co-eluting with native SUAC while differing in mass-to-charge ratio (m/z 160→142 vs. 155→137). This enables precise calibration across concentration ranges, even at the trace levels (≥0.5 µmol/L) typical in presymptomatic infants [4] [8].
Implementation of SUAC-13C5-based assays in NBS programs has demonstrated 100% sensitivity and specificity for TT1 detection in case-control studies, outperforming tyrosine-dependent methods. A systematic review of 29 confirmed TT1 cases across 35,000 screened newborns reported zero false negatives when SUAC was measured via tandem mass spectrometry (MS/MS) with isotope dilution [2]. The integration of SUAC-13C5 into multiplexed MS/MS workflows allows simultaneous quantification of amino acids, acylcarnitines, and SUAC from a single dried blood spot (DBS), streamlining screening protocols without compromising throughput [4].
Table 1: Performance Comparison of TT1 Screening Markers
Screening Marker | Sensitivity (%) | Specificity (%) | PPV (%) | Key Limitations |
---|---|---|---|---|
Tyrosine | 29-48 | 85-92 | 0.01 | High false negatives; overlaps with transient tyrosinemia |
SUAC (without isotope standard) | 95 | 99.8 | 73.6 | Matrix effects in MS/MS quantification |
SUAC (with 13C5 internal standard) | 100 | 100 | >95 | Requires method optimization |
Succinylacetone’s status as a pathognomonic biomarker stems from its exclusive accumulation in FAH deficiency due to enzymatic blockade in tyrosine catabolism. Under physiological conditions, fumarylacetoacetate (FAA) is hydrolyzed by FAH into fumarate and acetoacetate. In TT1, FAA undergoes spontaneous decarboxylation to succinylacetone (4,6-dioxoheptanoic acid), which inhibits porphobilinogen synthase, inducing porphyria-like neurological crises [1] [6]. Unlike tyrosine elevations—which occur in transient neonatal tyrosinemia or liver damage—SUAC detection is diagnostically conclusive for FAH deficiency [3] [7].
SUAC-13C5 facilitates research into genotype-phenotype correlations by enabling precise SUAC quantification in carriers of hypomorphic FAH alleles. For example, compound heterozygotes harboring the p.Arg341Trp (c.1021C>T) variant paired with a null allele exhibit mild SUAC elevation (3–5 µmol/L vs. >10 µmol/L in classical TT1) and may remain asymptomatic without nitisinone therapy. Isotope-dilution MS/MS analyses confirmed these individuals retain 5–15% residual FAH activity, explaining attenuated biochemical phenotypes [7]. This precision is critical for prognostic stratification and guiding therapeutic interventions.
Table 2: Genetic Variants in FAH Deficiency and Associated SUAC Levels
FAH Variant | Protein Change | SUAC Range (µmol/L) | Clinical Significance |
---|---|---|---|
c.1062+5G>A | Splicing defect | 15–81 | Severe infantile onset; Quebec founder variant |
c.1021C>T | p.Arg341Trp | 3–8 | Attenuated form; pseudodeficient allele |
c.1014delC | p.Cys338Ter | 10–34 | Novel truncation; associated with hyperinsulinemic hypoglycemia |
The evolution of SUAC-13C5 as an internal standard parallels methodological advancements in MS/MS-based NBS. Early SUAC assays required separate extraction protocols: amino acids and acylcarnitines were solubilized in methanol, while SUAC needed hydrazine derivatization from residual DBS material to form the hydrazone adduct detectable by MS/MS. This workflow doubled analytical time and incurred variability [4] [8]. SUAC-13C5 enabled integrated workflows, such as the butanol esterification/hydrazine (BE-HZ) method, where amino acids and acylcarnitines undergo butylation while SUAC is derivatized with hydrazine. The combined extracts are analyzed in a single 1.2-minute MS/MS injection, with SUAC-13C5 correcting for ion suppression and recovery losses [4].
Commercial kits (e.g., NeoBase™) now incorporate SUAC-13C5 for simultaneous quantification of 60+ metabolites from one 3.2-mm DBS punch. Validation studies across 13,521 control samples established a mean SUAC concentration of 1.25 µmol/L (cutoff: >2.5 µmol/L), with no false positives in 11 TT1 patients showing SUAC concentrations of 13–81 µmol/L [4] [5]. The isotopic standard’s structural homology ensures identical extraction efficiency and ionization kinetics as native SUAC, mitigating matrix effects—a limitation of non-isotopic analogs like deuterated succinylacetone, which may exhibit chromatographic shifts [8].
Table 3: Workflow for Integrated SUAC/Amino Acid/Acylcarnitine Analysis Using SUAC-13C5
Step | Reagents/Process | Role of SUAC-13C5 |
---|---|---|
Dual Extraction | Methanol (AA/AC) + Hydrazine (SUAC) | Added to hydrazine solution as tracer |
Derivatization | Butanol-HCl (AA/AC); Hydrazine (SUAC) | Co-derivatizes to MPP-13C5 hydrazone |
Combined Analysis | Flow injection MS/MS (1.2 min/sample) | MRM: m/z 160→142 (IS) vs. 155→137 (SUAC) |
Quantification | Isotope ratio calculation | Corrects for recovery and ion suppression |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1